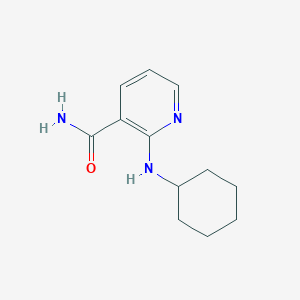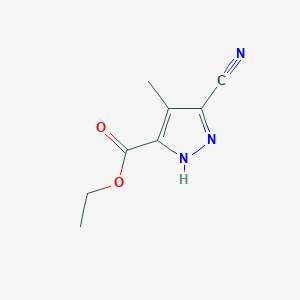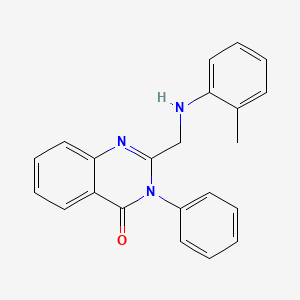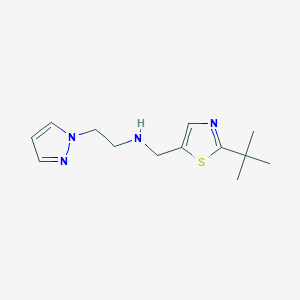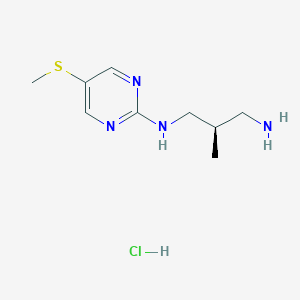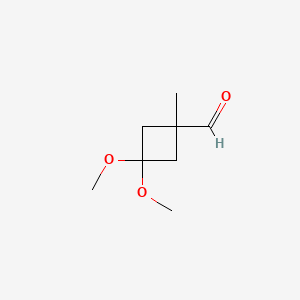
1-Cyclohexylbut-3-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexylbut-3-yn-1-ol is an organic compound with the molecular formula C10H16O. It features a cyclohexyl group attached to a butyn-1-ol moiety. This compound is of interest due to its unique structure, which combines an alkyne and an alcohol functional group, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: 1-Cyclohexylbut-3-yn-1-ol can be synthesized through various methods. One common approach involves the reaction of cyclohexylmagnesium bromide with propargyl aldehyde, followed by hydrolysis. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 1-Cyclohexylbut-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Cyclohexylbut-3-yn-1-one or cyclohexylbut-3-ynoic acid.
Reduction: Cyclohexylbut-3-en-1-ol or cyclohexylbutan-1-ol.
Substitution: Cyclohexylbut-3-yn-1-chloride or cyclohexylbut-3-yn-1-bromide.
科学的研究の応用
1-Cyclohexylbut-3-yn-1-ol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Cyclohexylbut-3-yn-1-ol depends on its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the alkyne group can undergo addition reactions. These interactions enable the compound to act as a versatile intermediate in various chemical processes.
類似化合物との比較
But-3-yn-1-ol: Shares the alkyne and alcohol functional groups but lacks the cyclohexyl group.
Cyclohexanol: Contains a cyclohexyl group with a hydroxyl group but lacks the alkyne functionality.
Propargyl alcohol: Similar alkyne functionality but with a simpler structure.
Uniqueness: 1-Cyclohexylbut-3-yn-1-ol is unique due to the combination of a cyclohexyl group and a butyn-1-ol moiety. This structure imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis.
特性
分子式 |
C10H16O |
|---|---|
分子量 |
152.23 g/mol |
IUPAC名 |
1-cyclohexylbut-3-yn-1-ol |
InChI |
InChI=1S/C10H16O/c1-2-6-10(11)9-7-4-3-5-8-9/h1,9-11H,3-8H2 |
InChIキー |
KDDLRGNXIZNNJO-UHFFFAOYSA-N |
正規SMILES |
C#CCC(C1CCCCC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


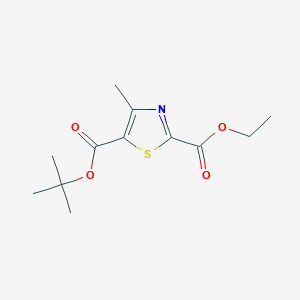
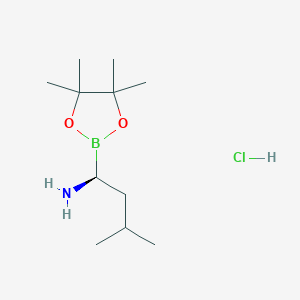
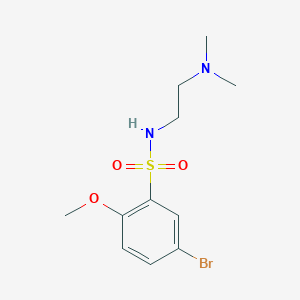
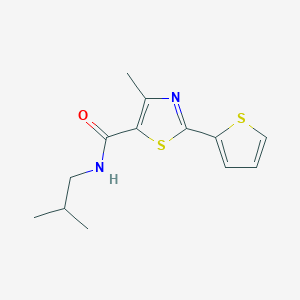
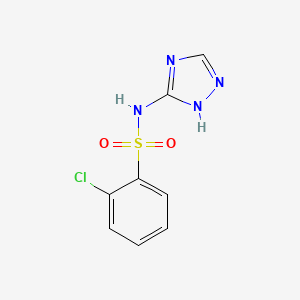
![tert-Butyl (3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate](/img/structure/B14900459.png)
